Cas no 1261483-59-3 (Ethyl 2-bromo-3-chlorophenylacetate)

Ethyl 2-bromo-3-chlorophenylacetate is a halogenated phenylacetate ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both bromo and chloro substituents on the phenyl ring, enhances reactivity in cross-coupling reactions and facilitates further functionalization. The ethyl ester group provides stability while allowing for efficient hydrolysis or transesterification when required. This compound is particularly useful in the preparation of fine chemicals and bioactive molecules due to its versatile reactivity profile. High purity grades ensure consistent performance in synthetic workflows. Proper handling under inert conditions is recommended to preserve its integrity, as the halogenated aromatic system may be sensitive to light or moisture.
Ethyl 2-bromo-3-chlorophenylacetate structure
1261483-59-3 structure
商品名:Ethyl 2-bromo-3-chlorophenylacetate
CAS番号:1261483-59-3
MF:C10H10BrClO2
メガワット:277.542201519012
CID:4969484

Ethyl 2-bromo-3-chlorophenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-3-chlorophenylacetate
    • インチ: 1S/C10H10BrClO2/c1-2-14-9(13)6-7-4-3-5-8(12)10(7)11/h3-5H,2,6H2,1H3
    • InChIKey: ASQVWHCMSNAJEN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1CC(=O)OCC)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 3.4

Ethyl 2-bromo-3-chlorophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013027710-500mg
Ethyl 2-bromo-3-chlorophenylacetate
1261483-59-3 97%
500mg
$831.30 2023-09-03
Alichem
A013027710-250mg
Ethyl 2-bromo-3-chlorophenylacetate
1261483-59-3 97%
250mg
$470.40 2023-09-03
Alichem
A013027710-1g
Ethyl 2-bromo-3-chlorophenylacetate
1261483-59-3 97%
1g
$1579.40 2023-09-03

Ethyl 2-bromo-3-chlorophenylacetate 関連文献

Ethyl 2-bromo-3-chlorophenylacetateに関する追加情報

Recent Advances in the Application of Ethyl 2-bromo-3-chlorophenylacetate (CAS: 1261483-59-3) in Chemical Biology and Pharmaceutical Research

Ethyl 2-bromo-3-chlorophenylacetate (CAS: 1261483-59-3) is a halogenated phenylacetate derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug synthesis. This compound, characterized by its bromo and chloro substituents on the phenyl ring, serves as a crucial building block in the development of novel bioactive molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents, leveraging its unique electronic properties for selective functionalization.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-bromo-3-chlorophenylacetate in the modular synthesis of Bruton’s tyrosine kinase (BTK) inhibitors. Researchers utilized its bromo group for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the phenylacetate scaffold. The resulting compounds exhibited nanomolar potency against BTK, with improved pharmacokinetic profiles compared to earlier-generation inhibitors. This highlights the compound's role in addressing challenges in covalent inhibitor design, such as selectivity and off-target effects.

Further investigations into its mechanism of action revealed that derivatives of Ethyl 2-bromo-3-chlorophenylacetate can modulate protein-protein interactions (PPIs) in inflammatory pathways. A team from the University of Cambridge reported in ACS Chemical Biology that structurally optimized analogs disrupted the NLRP3 inflammasome assembly by selectively targeting the NACHT domain. The chloro substituent was found to enhance binding affinity through halogen bonding interactions, a finding supported by X-ray crystallography data. This discovery opens new avenues for treating autoinflammatory disorders with improved specificity.

From a synthetic chemistry perspective, advances in continuous flow technology have revolutionized the production scale-up of Ethyl 2-bromo-3-chlorophenylacetate. A 2024 Organic Process Research & Development paper detailed a solvent-free electrochemical bromination method that achieved 92% yield with minimal waste generation, addressing previous limitations in traditional batch processes. This environmentally friendly approach aligns with the pharmaceutical industry's growing emphasis on green chemistry principles while maintaining the high purity (>99.5%) required for pharmaceutical intermediates.

Emerging applications in radiopharmaceuticals have also been reported, where the bromine atom in Ethyl 2-bromo-3-chlorophenylacetate serves as a handle for isotopic labeling. Researchers at MIT developed a novel 76Br-labeled PET tracer for imaging PD-L1 expression in tumors, demonstrating superior in vivo stability compared to existing probes. The compound's metabolic stability, attributed to the ethyl ester moiety, makes it particularly valuable for diagnostic applications requiring prolonged circulation times.

Despite these advancements, challenges remain in the broader adoption of Ethyl 2-bromo-3-chlorophenylacetate. Recent toxicological assessments published in Chemical Research in Toxicology indicate that certain metabolites may exhibit hepatotoxicity at high concentrations, prompting investigations into structural modifications to improve safety profiles. Additionally, the compound's sensitivity to light and moisture necessitates specialized handling protocols during manufacturing, as highlighted in a 2023 industry white paper by Lonza Group.

Looking forward, the integration of machine learning approaches for derivative optimization shows particular promise. A collaboration between Stanford University and Pfizer has developed predictive models for the compound's reactivity patterns, enabling more efficient exploration of chemical space. These computational tools, combined with the compound's proven versatility, position Ethyl 2-bromo-3-chlorophenylacetate as a cornerstone in next-generation drug discovery pipelines across multiple therapeutic areas including oncology, immunology, and CNS disorders.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.